Product packaging for W-84 dibromide(Cat. No.:CAS No. 21093-51-6)

W-84 dibromide

Cat. No.: B1662561
CAS No.: 21093-51-6
M. Wt: 708.5 g/mol
InChI Key: DZRJZDQAGMZGGA-UHFFFAOYSA-L
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Description

Historical Context of Cholinergic Modulators and Antidotes

The study of cholinergic pharmacology is rooted in the "cholinergic hypothesis," which has been a guiding principle for research into cognitive function and neurodegenerative diseases for many years. nih.gov Cholinergic medications act on the neurotransmitter acetylcholine (B1216132), which is central to the parasympathetic nervous system. nih.gov These drugs are broadly categorized as direct-acting agonists, which bind to and activate muscarinic receptors, or indirect-acting agents, which inhibit the enzyme acetylcholinesterase (AChE). nih.govmhmedical.com

Historically, manipulating the cholinergic system has been a double-edged sword. Cholinesterase inhibitors, for instance, have found therapeutic applications in treating conditions like myasthenia gravis and Alzheimer's disease. nih.govnih.gov However, their irreversible forms, such as organophosphates (e.g., malathion, parathion, sarin), are potent toxins used as insecticides and chemical warfare agents. nih.govnih.gov These agents cause severe cholinergic toxicity by preventing the breakdown of acetylcholine. nih.gov

This toxicity led to the development of antidotes. Atropine (B194438), a competitive antagonist of acetylcholine at muscarinic receptors, and pralidoxime (B1201516), a cholinesterase reactivating agent, are cornerstone treatments for organophosphate poisoning. nih.gov The ongoing research into more effective antidotes and modulators is what brings compounds like W-84 dibromide into focus, particularly for their potential to work in conjunction with existing treatments. tocris.commedchemexpress.com

Overview of this compound as a Research Tool

This compound is primarily utilized as a pharmacological research tool to investigate receptor dynamics and drug interactions. biosynth.com It is a non-competitive antagonist of muscarinic acetylcholine receptors that exerts its effects allosterically. medchemexpress.comdcchemicals.com A key characteristic of this compound is its ability to stabilize cholinergic antagonist-receptor complexes. tocris.commedchemexpress.com Specifically, it has been shown to slow the dissociation of the antagonist [3H]N-methylscopolamine from M2 muscarinic receptors. medchemexpress.comselleckchem.com

This stabilizing effect is believed to be the mechanism behind its ability to enhance the protective effects of atropine against poisoning by organophosphates. tocris.commedchemexpress.comdcchemicals.com By binding to an allosteric site on the M2 receptor, this compound can reinforce the binding of an orthosteric antagonist like atropine, providing a more robust blockade of the receptor against excess acetylcholine. medchemexpress.com This makes it an invaluable tool for studying the molecular mechanisms of allosteric interactions and for exploring new therapeutic strategies for anticholinergic treatments.

Below are the key chemical properties of this compound.

PropertyValueSource
IUPAC Name Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide tocris.com
Synonyms HDMPPA, W84 dibromide medchemexpress.comselleckchem.com
CAS Number 21093-51-6 tocris.combiosynth.com
Molecular Formula C₃₂H₄₄Br₂N₄O₄ biosynth.com
Molecular Weight 708.52 g/mol biosynth.com

Current Research Landscape and Gaps for this compound

Current research on this compound focuses on its interaction with muscarinic receptors at the molecular level. Studies have explored the specific amino acid residues within the M2 receptor that are critical for its allosteric action. Research has shown that while W-84 and another allosteric modulator, gallamine, compete for a common allosteric site, their selectivity depends on different residues. For W-84, residues such as Tyr-177 and Thr-423 in the M2 receptor are particularly important for its high potency.

A significant area of investigation involves attempting to transfer the high sensitivity for allosteric modulation from the M2 receptor subtype to other, less sensitive subtypes like the M5 receptor. One study successfully increased the sensitivity of the M5 receptor to W-84 by more than 100-fold by mutating three key residues to match those found in the M2 receptor. This highlights the potential for designing subtype-selective allosteric modulators.

However, there are identified gaps in the research. One limitation of W-84 is its tendency to hydrolyze in aqueous solutions, which has led to efforts to synthesize more stable derivatives. While progress has been made in understanding the structural basis of its allosteric effects, further research is needed to fully elucidate the conformational changes it induces in the receptor upon binding. targetmol.com A deeper understanding of these dynamics could pave the way for the development of novel allosteric drugs with improved therapeutic profiles.

The following table summarizes key research findings related to this compound.

Research FocusKey FindingsPotential ImplicationsSource
Mechanism of Action W-84 is a potent allosteric modulator that retards the dissociation of antagonists from M2 muscarinic receptors.Explains its synergistic protective effect with atropine against organophosphate toxicity. medchemexpress.comselleckchem.com
Receptor Selectivity The high potency of W-84 at M2 receptors is dependent on specific amino acid residues, such as Tyr-177 and Thr-423.Provides a structural basis for designing subtype-selective allosteric modulators.
Receptor Engineering Mutating the M5 receptor to include key M2 residues dramatically increased its sensitivity to W-84.Demonstrates the feasibility of engineering receptor sensitivity to allosteric drugs.
Compound Stability W-84 is known to be labile and can hydrolyze in aqueous buffered medium.Drives the need for the synthesis of more stable and potent derivatives for research and potential therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44Br2N4O4 B1662561 W-84 dibromide CAS No. 21093-51-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJZDQAGMZGGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80943406
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21093-51-6
Record name Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80943406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name W-84 dibromide
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Cellular and Systems Level Pharmacological Investigations of W 84 Dibromide

In Vivo Research on W-84 Dibromide

While in vitro studies provide detailed mechanistic insights, in vivo research is essential to understand the physiological and potential therapeutic effects of a compound within a living organism.

A variety of animal models are utilized to study the cholinergic system and the effects of compounds that modulate it. These models are crucial for investigating the role of cholinergic signaling in physiological processes and in diseases such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). nih.gov

Commonly used animal models include:

Rodents (Mice and Rats): These are the most frequently used models due to their genetic tractability, relatively short lifespan, and well-characterized physiology and behavior. nih.govnih.gov

Knockout (KO) Mice: Genetically engineered mice lacking specific cholinergic receptor subtypes (e.g., M2 mAChR KO mice) or enzymes like acetylcholinesterase (AChE) are invaluable tools for dissecting the specific roles of these components in the cholinergic system. nih.gov For instance, studies with M2 mAChR KO mice have been conducted to understand the role of these autoreceptors in learning and memory. nih.gov

Pharmacologically-Induced Models: In some cases, specific cholinergic deficits can be induced pharmacologically. For example, unilateral injection of quisqualic acid into the nucleus basalis of Meynert (NBM) in rats creates a lesion that reduces the number of cholinergic neurons, mimicking some aspects of Alzheimer's disease. frontiersin.org

Evaluation of this compound in Organophosphate Intoxication Models

The primary therapeutic potential of this compound has been explored in the context of organophosphate (OP) poisoning. Organophosphates, a class of compounds including pesticides and nerve agents like sarin (B92409) and soman (B1219632), exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). nih.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in a life-threatening condition known as a cholinergic crisis, characterized by overstimulation of muscarinic and nicotinic receptors. nih.govnih.gov

Preclinical studies have demonstrated that this compound offers a protective effect against organophosphate intoxication. nih.gov While specific quantitative data on the reduction of mortality or the increase in the median lethal dose (LD50) of various organophosphates in the presence of this compound alone is not extensively detailed in the available literature, its mechanism of action as an allosteric modulator of M2 muscarinic receptors is central to its protective role. nih.gov The M2 receptors are crucial in regulating acetylcholine release, and their modulation by this compound is thought to counteract the excessive cholinergic stimulation induced by organophosphates. nih.gov

Synergistic Effects with Atropine (B194438) in Cholinergic Crisis Management

A significant finding in the pharmacological investigation of this compound is its synergistic interaction with atropine, a cornerstone therapy for organophosphate poisoning. Atropine is a competitive antagonist of muscarinic acetylcholine receptors and is used to counteract the muscarinic effects of cholinergic crisis. nih.govnih.gov

The combination of an allosteric modulator like this compound with a direct antagonist such as atropine represents a promising therapeutic strategy. This approach could potentially allow for the use of lower doses of atropine, thereby reducing the risk of its side effects, which can include delirium at high doses. nih.gov

Pharmacodynamic Endpoints in Preclinical Models

The pharmacodynamic properties of this compound have been characterized through various preclinical in vitro and in vivo models, focusing on its interaction with muscarinic receptors. A key pharmacodynamic endpoint is its allosteric modulation of the M2 muscarinic acetylcholine receptor. nih.gov

One of the notable findings is that this compound has been identified as an inverse agonist with respect to [³⁵S]GTPγS binding in atrial membranes. This indicates that not only can it modulate the binding of other ligands, but it can also independently reduce the basal activity of the M2 receptor.

Furthermore, a radiolabeled version of the compound, [³H]dimethyl-W84, has been developed to directly study its binding to the allosteric site on the M2 receptor. This has allowed for the quantitative assessment of its interaction. For instance, a derivative, dimethyl-W84, has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with a specific potency. nih.gov

Pharmacodynamic studies are crucial for understanding the mechanism of action of a drug and for guiding its development. nih.gov The data gathered on this compound's allosteric modulation of M2 receptors provide a solid foundation for its potential application in conditions characterized by cholinergic dysregulation, such as organophosphate poisoning.

ParameterFindingReference
Allosteric Modulation Selective allosteric modulator of the M2 muscarinic acetylcholine receptor. nih.gov
Inverse Agonism Shown to be an inverse agonist with respect to [³⁵S]GTPγS binding in atrial membranes.
EC50 Value Dimethyl-W84 hinders the dissociation of N-methylscopolamine from the M2 receptor with an EC50 value of 3 nM. nih.gov

Medicinal Chemistry and Structure Activity Relationships of W 84 Dibromide

Structural Modifications and Analog Design

The unique structure of W-84 dibromide, a bis-alkane ammonium (B1175870) compound, has been the subject of various modifications aimed at understanding and optimizing its allosteric properties. These studies are crucial for developing new therapeutic agents with improved potency and selectivity.

This compound is a potent allosteric modulator of M2-cholinoceptors, where it functions by retarding the dissociation of orthosteric antagonists like [3H]N-methylscopolamine. medchemexpress.com Its chemical structure, hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, features two quaternary ammonium heads connected by a hexamethylene chain, with each ammonium group also linked to a phthalimidopropyl moiety.

The allosteric effect of this compound is highly dependent on its chemical architecture. Studies have revealed that the nature of the terminal aromatic groups and the length of the alkyl chain are critical for its interaction with the M2 receptor. The phthalimide (B116566) groups, for instance, are known to be labile in aqueous solutions. This instability prompted the design of more stable analogs to ensure reliable pharmacological data.

The selectivity of W-84 for the M2 subtype over other muscarinic receptor subtypes is a key area of investigation. Research has shown that the allosteric effects of W-84 are not uniform across all muscarinic receptors, indicating a degree of subtype selectivity that can be exploited in drug design. This selectivity is attributed to specific amino acid residues within the allosteric binding site of the M2 receptor that are not conserved in other subtypes.

To address the chemical instability of the phthalimide groups in this compound, a stable derivative named CHIN3/6 was synthesized. In this analog, the labile phthalimide substituent is replaced by a 2-phenyl-quinazolinone group. This modification resulted in a more robust compound for pharmacological studies.

Another notable derivative is Dimethyl-W84 , where methyl groups are added to the phthalimide rings. This compound has been characterized as a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor and hinders the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an EC50 value of 3 nM. caymanchem.combiomol.comcvmh.fr The development of a radiolabeled version, [3H]dimethyl-W84 , has been instrumental in directly studying the allosteric binding site, a significant advancement over indirect methods that rely on the modulation of orthosteric radioligand binding.

The exploration of bispyridinium analogs, such as WDuo3 , which features phthalimidomethyl-substituted bispyridinium moieties, has further expanded the understanding of the structural requirements for allosteric modulation at the M2 receptor. medchemexpress.com These studies help in delineating the pharmacophore for M2 allosteric modulators.

The design of allosteric modulators like this compound and its analogs is increasingly guided by rational, structure-based approaches. nih.gov The goal is to develop molecules with high affinity and selectivity for the target receptor, thereby minimizing off-target effects. A key strategy involves identifying and targeting the less conserved allosteric sites on receptors, which can lead to greater subtype selectivity compared to targeting the highly conserved orthosteric sites. mdpi.com

For the M2 receptor, rational drug design efforts leverage the known structural differences in the allosteric binding pocket compared to other muscarinic subtypes. By understanding the key interactions between this compound and the M2 receptor at a molecular level, medicinal chemists can design new analogs with optimized properties. This includes modifying the linker length between the two cationic heads, altering the nature of the aromatic end groups, and introducing substituents to enhance binding affinity and selectivity.

The concept of "bitopic" or "dualsteric" ligands, which simultaneously interact with both the orthosteric and allosteric sites, represents another rational design approach. While W-84 itself is a classic allosteric modulator, the principles learned from its interactions can inform the design of such bitopic ligands for muscarinic receptors.

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable in the field of medicinal chemistry for understanding ligand-receptor interactions and guiding the design of new drugs. mdpi.comnih.govnih.gov For this compound, these techniques have provided valuable insights into its binding at the M2 receptor.

Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of ligands to their receptor targets. nih.govnih.govacs.org While specific, detailed public-domain docking and MD simulation studies exclusively focused on this compound are not extensively available, the general principles have been applied to understand allosteric modulation of the M2 receptor.

These computational studies typically involve creating a homology model of the M2 receptor, often based on the crystal structures of related G-protein coupled receptors (GPCRs). The ligand, this compound, is then docked into the putative allosteric binding site. Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time, providing a more realistic view of the binding interactions and the conformational changes induced in the receptor. These simulations can help refine the binding pose and identify key stable interactions.

Computational studies, in conjunction with experimental data from mutagenesis studies, have been crucial in identifying the allosteric binding site for this compound on the M2 muscarinic receptor. The binding site is located in the extracellular vestibule of the receptor.

Mutagenesis studies have identified specific amino acid residues that are critical for the binding and allosteric effects of W-84. Notably, Tyrosine 177 (Tyr177) and Threonine 423 (Thr423) have been shown to be key determinants of the high potency of W-84 at the M2 receptor. The orientation of Tyr177 appears to be particularly crucial. In contrast, the presence of Asparagine 419 (Asn419) has been found to reduce the potency of W-84.

Interestingly, while W-84 and another well-known allosteric modulator, gallamine, both derive their high potency from interactions within the same general domains of the M2 receptor (the second extracellular loop and the region near the junction of the third extracellular loop and the seventh transmembrane domain), the specific residues they rely on differ, suggesting divergent binding modes. Furthermore, some studies suggest the existence of more than one allosteric binding site on the M2 receptor, which could accommodate the simultaneous binding of different allosteric modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound

While specific Quantitative Structure-Activity Relationship (QSAR) studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of bis-quaternary ammonium compounds, to which this compound belongs, has been the subject of such analyses. These studies provide valuable insights into the structural features essential for their biological activity as allosteric modulators of nicotinic and muscarinic acetylcholine receptors. core.ac.uknih.govnih.gov

QSAR models for bis-azaaromatic and bis-quaternary ammonium salts have highlighted several key descriptors that influence their antagonist activity at neuronal nicotinic acetylcholine receptors. These include:

Length of the N-n-alkyl chain: The length of the alkyl chain connecting the two quaternary ammonium heads is a critical determinant of activity. core.ac.uknih.gov

Moriguchi octanol-water partition coefficient (logP): This descriptor relates to the hydrophobicity of the molecule and influences its ability to interact with the receptor's binding pocket. nih.gov

Molar refractivity: This parameter is related to the volume occupied by the molecule and its polarizability. nih.gov

Electronic properties: The energy of the lowest unoccupied molecular orbital (LUMO) can also contribute to the QSAR model, reflecting the molecule's ability to accept electrons. nih.gov

A study on bis-azaaromatic quaternary ammonium compounds as antagonists for the α4β2 subtype of nicotinic acetylcholine receptors demonstrated that variations in the N-n-alkyl chain length and modifications of the azaaromatic quaternary ammonium moiety are key to their selective antagonism. core.ac.uk Another QSAR study on mono- and bis-quaternary ammonium salts acting as antagonists at neuronal nicotinic acetylcholine receptors identified the length of the N-alkyl chain as the most significant contributor to the model, followed by hydrophobicity and molecular shape. nih.gov

These general findings from QSAR studies on related compounds suggest that the biological activity of this compound is likely governed by a combination of its steric, hydrophobic, and electronic properties, which dictate its interaction with the allosteric site on the M2 muscarinic receptor.

Table 1: Key Descriptor Classes in QSAR Models of Bis-Quaternary Ammonium Salts

Descriptor ClassSpecific DescriptorsSignificance in Receptor Binding
Structural Length of the N-n-alkyl chainInfluences the distance between the two pharmacophoric heads, critical for spanning the allosteric binding site.
Physicochemical Moriguchi octanol-water partition coefficient (logP)Determines the molecule's hydrophobicity and its partitioning into the biological membrane where the receptor resides.
Topological Molecular surface area, WHIM indicesDescribe the size and shape of the molecule, which must be complementary to the receptor's binding pocket.
Electronic Molar refractivity, LUMO energyReflect the molecule's polarizability and electron-accepting capabilities, which can be involved in binding interactions.

This table is generated based on findings from QSAR studies on related bis-quaternary ammonium compounds. core.ac.uknih.gov

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs involves well-established chemical transformations, primarily focusing on the formation of the bis-quaternary ammonium structure and the incorporation of the phthalimide moieties.

Established Synthetic Routes to this compound

The synthesis of this compound, or Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, can be logically deduced from its structure, which consists of a central hexamethylene linker connecting two dimethyl-(3-phthalimidopropyl)ammonium units. A plausible and established synthetic approach would involve a two-step process:

Synthesis of the N-(3-bromopropyl)phthalimide intermediate: This can be achieved through the reaction of phthalimide with 1,3-dibromopropane.

Quaternization reaction: The resulting N-(3-bromopropyl)phthalimide is then reacted with a diamine, specifically N,N,N',N'-tetramethyl-1,6-hexanediamine, to form the final bis-quaternary ammonium salt, this compound.

An alternative and likely more common route involves the reaction of N-(3-dimethylaminopropyl)phthalimide with 1,6-dibromohexane. This method directly leads to the formation of the bis-quaternary ammonium structure.

A study has reported the synthesis of a more stable derivative of W-84, where the labile phthalimide substituent is replaced with a 2-phenyl-quinazolinone moiety. This suggests that the core synthetic strategy for W-84 can be adapted to produce a variety of analogs with modified terminal groups.

The general synthesis of polymethylene-α,ω-bis(N,N-dimethyl-N-alkylammonium bromides) has been described, providing a framework for the synthesis of W-84 and related compounds. nih.gov These syntheses typically involve the reaction of a tertiary amine with an appropriate dihaloalkane.

Advancements in Stereoselective Synthesis of Related Compounds

While specific literature on the stereoselective synthesis of this compound analogs is scarce, advancements in the stereoselective synthesis of related structural motifs, such as phthalimide derivatives, are relevant. For instance, various catalytic systems have been developed for the asymmetric synthesis of compounds containing phthalimide groups.

Recent research has focused on metal-catalyzed and organocatalytic methods to achieve stereocontrol in the synthesis of complex molecules containing phthalimide moieties. These methods, however, are generally applied to the synthesis of chiral centers within the molecule, and since this compound itself is achiral, the direct application of these stereoselective methods would be for the synthesis of chiral analogs.

The development of stereoselective methods for the synthesis of complex alkaloids and other natural products often involves the use of chiral auxiliaries or catalysts to control the formation of specific stereoisomers. While not directly applied to W-84, these principles could be adapted for the synthesis of novel, chiral analogs with potentially unique pharmacological profiles.

Purification and Characterization Techniques for this compound

The purification and characterization of this compound are crucial steps to ensure its identity and purity for pharmacological studies. As a quaternary ammonium salt, specific techniques are employed for its purification and analysis.

Purification:

Recrystallization: A common method for purifying solid compounds like this compound. The choice of solvent is critical and is often an alcohol or a mixture of solvents.

Chromatography: While less common for highly polar quaternary ammonium salts, ion-exchange chromatography can be an effective purification method. mdpi.com Flash chromatography using silica (B1680970) gel may also be employed, particularly for less polar precursors or derivatives. mdpi.com

Precipitation: The addition of a less polar solvent to a solution of the compound in a more polar solvent can induce precipitation, thereby purifying the product.

Characterization:

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure. The spectra would show characteristic signals for the aromatic protons of the phthalimide groups, the methylene (B1212753) groups of the hexamethylene linker and the propyl chains, and the methyl groups on the quaternary nitrogen atoms. nih.govspectrabase.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₃₂H₄₄Br₂N₄O₄). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the compound. A purity of ≥98% is often required for pharmacological research. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl groups of the phthalimide rings.

Therapeutic Potential and Translational Research of W 84 Dibromide

W-84 Dibromide as a Pharmacological Antidote

This compound has been investigated for its significant therapeutic potential as an adjunctive treatment in scenarios of acute toxicity, particularly in the context of chemical warfare agent exposure. Its unique mechanism of action distinguishes it from standard antidotes and offers a novel approach to enhancing patient outcomes.

The standard medical response to organophosphate (OP) poisoning, such as from nerve agents like soman (B1219632), involves a multi-drug regimen. nih.govmedscape.com This typically includes a competitive muscarinic antagonist like atropine (B194438) to block the effects of excessive acetylcholine (B1216132) accumulation, an oxime such as pralidoxime (B1201516) to reactivate the inhibited acetylcholinesterase (AChE) enzyme, and a benzodiazepine (B76468) to control seizures. medscape.combvsalud.org

This compound does not replace these core treatments but serves as a powerful adjunct to them. It is not an AChE reactivator. Instead, its role is to enhance and prolong the protective effects of the primary muscarinic antagonist, atropine. medchemexpress.com Research has identified this compound as a compound that, when used in combination with atropine, provides "overadditive" protection against organophosphate intoxication. medchemexpress.comiaea.org This synergistic effect means the protection offered by the combination is greater than the simple sum of their individual effects, positioning this compound as a valuable component of a multi-faceted treatment strategy.

The enhanced protection afforded by the combination of this compound and atropine stems from its distinct molecular mechanism as an allosteric modulator. iaea.orgnih.gov While atropine acts as a competitive antagonist, binding directly to the orthosteric site of muscarinic acetylcholine receptors to block acetylcholine, this compound operates differently. nih.gov

This compound is a non-competitive antagonist that binds to a separate, allosteric site on the muscarinic receptor. medchemexpress.comnih.gov Its binding to this secondary site induces a conformational change in the receptor that, crucially, stabilizes the entire antagonist-receptor complex. medchemexpress.comiaea.org This allosteric effect significantly slows the rate at which atropine dissociates from its binding site. iaea.org By effectively "locking" atropine onto the receptor for a longer duration, this compound prolongs its blocking action, thereby providing a more sustained and robust defense against the toxic cascade of acetylcholine overstimulation caused by organophosphates. This stabilizing effect is the key mechanistic explanation for the observed overadditive or synergistic protection. medchemexpress.comiaea.org

Preclinical research has provided the foundational evidence for the therapeutic utility of this compound as an antidote. Seminal studies have elucidated its mechanism and confirmed its efficacy in relevant biological systems. While direct in vivo survival data for this compound is not extensively detailed in available literature, in vitro and ex vivo studies have been pivotal.

A key study by Jepsen et al. investigated the action of this compound on guinea-pig myocardial tissue, a system rich in the M2 muscarinic receptors it targets. iaea.org The research demonstrated that this compound did not act like a simple competitive inhibitor. Instead, kinetic studies revealed it markedly retarded the dissociation of the radiolabeled antagonist ³H-N-methylscopolamine (³H-NMS), a compound that binds to the same site as atropine. iaea.org This stabilizing effect, indicative of allosteric modulation, was observed in both homogenized cardiac membranes and intact, functioning atrial tissue. iaea.org

The table below summarizes the key findings from this preclinical investigation, highlighting the profound impact of this compound on the stability of the antagonist-receptor complex.

Preclinical Efficacy of this compound in Stabilizing Antagonist-Receptor Complexes iaea.org
Experimental ModelParameter MeasuredControl ValueResult with this compound (1mM)Key Finding
Guinea-Pig Cardiac Membrane SuspensionsHalf-life of ³H-NMS-Receptor Complex Dissociation~4 minutes>120 minutesThis compound increased the stability of the antagonist-receptor complex by more than 30-fold.
Intact Beating Guinea-Pig Left AtriaDissociation of ³H-NMSNormal dissociation observedConcentration-dependent retardation of dissociationThe allosteric stabilizing effect is confirmed in intact, functional tissue.

These preclinical findings strongly support the role of this compound as an effective adjunct antidote by demonstrating a clear, beneficial, and potent mechanism of action at the receptor level. iaea.org

Neuropharmacological Applications and Neurological Disorders

Beyond its role as an antidote, the unique properties of this compound as an allosteric modulator of a key neurotransmitter receptor suggest potential applications in treating chronic neurological conditions characterized by imbalances in the cholinergic system.

Cholinergic dysregulation, an imbalance in the signaling of the neurotransmitter acetylcholine, is a feature of numerous neurological and psychiatric disorders. nih.govnih.gov this compound's potent and specific action as an allosteric modulator of M2 muscarinic receptors makes it a tool of interest for correcting such imbalances. medchemexpress.com M2 receptors are prominently located on presynaptic neurons, where they function as autoreceptors to inhibit the further release of acetylcholine. nih.gov

By modulating the function of these M2 autoreceptors, a compound like this compound could theoretically offer a more nuanced way to regulate cholinergic neurotransmission than traditional drugs. Instead of broadly blocking or activating all receptors, an allosteric modulator can fine-tune the system's response to endogenous acetylcholine, potentially restoring homeostasis in a dysregulated state. This approach holds theoretical promise for conditions where precise control of cholinergic signaling is desired.

The degeneration of cholinergic neurons and subsequent disruption of acetylcholine signaling are well-established hallmarks of Alzheimer's disease (AD). nih.govresearchgate.net This has led to significant research into drugs that target muscarinic receptors to alleviate cognitive symptoms. technologynetworks.comresearchgate.net While much focus has been on M1 receptor agonists, the M2 receptor is also implicated in AD pathology. nih.govnih.gov Studies have shown a selective decrease in M2 receptors in brain regions affected by AD. nih.gov

As a potent M2 receptor allosteric modulator, this compound belongs to a class of compounds with therapeutic potential for neurodegenerative diseases. medchemexpress.com Allosteric modulators are considered particularly promising because they offer higher subtype selectivity and a better safety profile compared to orthosteric agonists, which have often failed in clinical trials due to side effects from non-selective receptor activation. technologynetworks.comresearchgate.net While direct preclinical studies testing this compound in animal models of Alzheimer's disease are not prominent, the established role of M2 receptors in AD pathology and the advantages of allosteric modulation make it a relevant compound for future exploration in this field. nih.gov The development of selective M2 receptor modulators is considered a valid strategy for developing novel anti-AD drugs. nih.gov

Impact on Cognitive Function and Synaptic Plasticity

The direct effects of this compound on cognitive function and synaptic plasticity have not been extensively characterized in dedicated studies. However, its potent and selective allosteric modulation of the M2 muscarinic acetylcholine receptor (M2-mAChR) places it at the center of neurobiological processes critical for both cognition and synaptic plasticity. M2-mAChRs are predominantly expressed in the central nervous system, where they act as autoreceptors on cholinergic neurons, inhibiting acetylcholine release. By modulating the function of these receptors, this compound has the potential to influence cholinergic neurotransmission, which is fundamental for learning, memory, and attention.

While direct evidence is pending, the role of M2-mAChR antagonists in enhancing cognitive performance is an active area of research. For instance, other selective M2 receptor antagonists have been shown to increase acetylcholine release, which is hypothesized to improve cognitive function in certain neurological conditions. medchemexpress.com The compound SCH 57790, a selective antagonist for the M2 receptor, has been observed to reverse memory deficits in mice, suggesting that modulation of this receptor can have pro-cognitive effects. medchemexpress.com Given that this compound is a potent allosteric modulator of M2-cholinoceptors, it could theoretically be used as a research tool to probe the specific contributions of this receptor subtype to the intricate processes of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are the cellular underpinnings of learning and memory. medchemexpress.comselleckchem.com

Broader Applications in Drug Discovery and Development

The unique properties of this compound as a selective allosteric modulator have positioned it as a valuable molecule in the broader landscape of drug discovery and development.

This compound has served as a reference and a potential lead compound in the development of novel allosteric modulators targeting muscarinic receptors. Its well-defined interaction with the allosteric site on the M2 receptor provides a benchmark for the discovery and characterization of new chemical entities. researchgate.net For example, in the search for new M2 receptor ligands, a novel allosteric ligand, NGD-3366, was identified as having binding properties similar to those of this compound. researchgate.net This indicates that the structural and functional characteristics of this compound can guide the design and screening of new compounds with potentially improved pharmacokinetic or pharmacodynamic profiles. The development of such compounds is of significant interest for treating a variety of conditions where modulation of muscarinic receptor activity is desirable.

As a potent and selective allosteric modulator, this compound has proven to be an invaluable chemical probe for elucidating the complex pharmacology of muscarinic receptors. medchemexpress.comselleckchem.com Its ability to retard the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor has been instrumental in characterizing the allosteric binding site and understanding the conformational changes that occur upon ligand binding. selleckchem.comselleckchem.comselleckchem.com

Research utilizing this compound has contributed to a deeper understanding of the structural and functional differences between the allosteric sites of various muscarinic receptor subtypes. researchgate.net This has been crucial in the design of subtype-selective drugs with fewer side effects. The comparative analysis of the binding of this compound with other allosteric agents has helped to map the key amino acid residues involved in the allosteric modulation of M2 receptors. researchgate.net

Table 1: Research Findings on this compound

Finding Description Reference(s)
Allosteric Modulation This compound is a potent allosteric modulator of M2-cholinoceptors. selleckchem.com
Antagonist-Receptor Stabilization It stabilizes cholinergic antagonist-receptor complexes by retarding the dissociation of antagonists like [3H]N-methylscopolamine. selleckchem.comselleckchem.com
Use as a Chemical Probe It is used to characterize the allosteric site of M2 acetylcholine receptors. researchgate.net
Lead Compound Potential Serves as a reference for the development of new allosteric modulators, such as NGD-3366. researchgate.net
Antidote Potential Protects against organophosphate intoxication, especially when combined with atropine. medchemexpress.com

The primary therapeutic application explored for this compound has been as an antidote for organophosphate poisoning. medchemexpress.com Its ability to allosterically modulate the M2 receptor and enhance the protective effects of atropine presents a promising avenue for improving treatment strategies for nerve agent and pesticide exposure. medchemexpress.com However, to date, there are no publicly available records of this compound entering clinical trials for this or any other indication. selleckchem.comglpbio.com

Looking forward, the potential for drug repurposing of this compound or its derivatives remains an area of interest. Given the role of M2 receptors in various physiological processes, there could be unexplored therapeutic opportunities. For instance, the modulation of M2 receptors in the central nervous system could be relevant for certain neurological and psychiatric disorders. medchemexpress.com However, extensive preclinical research would be required to validate these hypotheses and establish the safety and efficacy of this compound for any new indications. Future research should also focus on developing derivatives of this compound with optimized properties for clinical translation, such as improved bioavailability and reduced potential for off-target effects.

Advanced Research Methodologies and Techniques Applied to W 84 Dibromide Studies

Radioligand Binding Assays and Autoradiography

Radioligand binding assays are a cornerstone in the study of W-84 dibromide, providing critical insights into its interaction with target receptors. nih.govnih.govmedchemexpress.com These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness. nih.gov The primary application of these assays in this compound research has been to characterize its allosteric modulation of M2 muscarinic acetylcholine (B1216132) receptors. medchemexpress.comselleckchem.com

A key finding from radioligand binding studies is that this compound retards the dissociation of the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS) from M2 receptors. medchemexpress.comselleckchem.com This indicates that this compound binds to an allosteric site on the receptor, a site distinct from the primary (orthosteric) binding site for acetylcholine and its direct competitors. By binding to this allosteric site, this compound stabilizes the conformation of the receptor that has the antagonist bound, thereby slowing the rate at which the antagonist detaches. pnas.orgnih.gov This allosteric effect has been observed consistently across M2 receptors from different species, including guinea pig, rat, and pig. nih.gov

Kinetic binding assays, which measure the rates of association and dissociation of a radioligand, have been instrumental in quantifying the allosteric effects of this compound. nih.gov These studies provide data on how this compound influences the binding kinetics of other ligands.

Autoradiography, a technique that uses radiolabeled substances to visualize their distribution within tissues, can be used to map the location of receptors for which a specific radioligand is available. nih.gov In the context of this compound research, autoradiography could be employed to visualize the distribution of M2 receptors that are allosterically modulated by this compound in different tissues or brain regions.

Binding Characteristics of this compound at M2 Muscarinic Receptors
ParameterDescriptionObserved Effect of this compoundReference
[³H]NMS Dissociation RateThe rate at which the radiolabeled antagonist [³H]N-methylscopolamine dissociates from the M2 receptor.Significantly retarded in the presence of this compound. medchemexpress.comselleckchem.com
Allosteric ModulationBinding to a secondary site on the receptor to influence the binding or function of the primary ligand.Acts as a potent allosteric modulator of M2-cholinoceptors. medchemexpress.com
Receptor-Antagonist ComplexThe state in which an antagonist molecule is bound to the receptor.Stabilizes the cholinergic antagonist-receptor complex. pnas.orgnih.gov

Electrophysiological Techniques for Receptor Function Assessment

Electrophysiological techniques, such as the patch-clamp method, are powerful tools for assessing the functional consequences of receptor modulation in real-time. snmjournals.orgnih.gov These techniques allow researchers to measure the electrical properties of cells, including changes in membrane potential and ion channel activity that are downstream of receptor activation. nih.govnih.gov While direct electrophysiological studies on this compound are not extensively documented in publicly available literature, the principles of these techniques are highly relevant to understanding its functional effects on M2 muscarinic receptors.

M2 muscarinic receptors are G-protein coupled receptors that, upon activation, can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. wikipedia.org This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which in cardiac pacemaker cells results in a slowing of the heart rate. wikipedia.orgnih.gov

In a research setting, whole-cell patch-clamp recordings from cells expressing M2 receptors (e.g., cardiomyocytes or transfected cell lines) could be used to study the effects of this compound. snmjournals.orgnih.gov By applying an M2 receptor agonist to the cell, a characteristic outward potassium current could be recorded. The subsequent application of this compound would allow researchers to determine if it modulates the agonist-induced current. As an allosteric modulator, this compound could potentially enhance or inhibit the functional response to the primary agonist. Given that this compound is described as a non-competitive antagonist with allosteric effects, it would be expected to reduce the maximal response to an agonist without changing the agonist's potency. pnas.orgnih.gov

Hypothetical Electrophysiological Investigation of this compound on M2 Receptor-Mediated GIRK Channel Activation
Experimental ConditionExpected OutcomeParameter Measured
Baseline (no drugs)Basal level of GIRK channel activity.Membrane current (pA)
Application of M2 Agonist (e.g., Carbachol)Increase in outward K+ current, leading to hyperpolarization.Change in membrane current (ΔpA)
Co-application of M2 Agonist and this compoundModulation (likely reduction) of the agonist-induced outward K+ current.Modulated change in membrane current (ΔpA)

Advanced Imaging Modalities in Preclinical Research

Advanced imaging techniques, such as Positron Emission Tomography (PET), offer a non-invasive means to study the distribution and function of receptors in living organisms. oup.comebi.ac.uk PET imaging relies on the detection of radiation from a positron-emitting radiotracer that is designed to bind to a specific molecular target in the body.

For the study of this compound and its target, the M2 muscarinic receptor, a radiolabeled version of this compound or a similar allosteric modulator could theoretically be developed for use as a PET tracer. snmjournals.orgsnmjournals.org The development of such a tracer would be a complex process, involving the incorporation of a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the molecule. snmjournals.org

A successful PET tracer based on an M2 allosteric modulator would enable researchers to visualize the location and density of the allosteric binding site on M2 receptors in the brain and peripheral organs of preclinical models. nih.govnih.gov This would be invaluable for understanding the role of these receptors in various physiological and pathological conditions. Furthermore, PET imaging could be used to study receptor occupancy, which is the fraction of receptors bound by a drug at a given dose. This information is critical in drug development for determining appropriate dosing regimens.

While a specific PET tracer for the this compound binding site has not been reported, the development of PET ligands for other muscarinic receptor subtypes demonstrates the feasibility of this approach. snmjournals.orgsnmjournals.orgnih.gov For instance, PET tracers for the M4 muscarinic receptor have been developed and used in preclinical studies. snmjournals.orgsnmjournals.org

Potential Applications of Advanced Imaging in this compound Research
Imaging ModalityPotential ApplicationInformation Gained
Positron Emission Tomography (PET)In vivo imaging of the M2 receptor allosteric site using a radiolabeled this compound analog.Distribution, density, and occupancy of the allosteric binding site.
Autoradiography with a radiolabeled ligandEx vivo visualization of M2 receptor distribution in tissue sections.High-resolution mapping of receptor location in specific anatomical structures.

Proteomic and Interactomic Approaches for Target Identification

Proteomic and interactomic approaches are used to identify the proteins that a compound interacts with and the broader network of protein-protein interactions that are affected. snmjournals.orgresearchgate.netjneurosci.org These methods are crucial for a comprehensive understanding of a drug's mechanism of action beyond its primary target.

Chemical proteomics can be used to identify the direct binding partners of a small molecule like this compound. snmjournals.orgresearchgate.net One common technique involves immobilizing a derivative of the compound onto a solid support (e.g., beads) and then incubating it with a cell or tissue lysate. jneurosci.org Proteins that bind to the compound are "pulled down" and can then be identified using mass spectrometry. nih.gov This approach could confirm the interaction of this compound with the M2 receptor and potentially identify other off-target binding proteins.

Interactomics, the study of protein-protein interactions, can reveal how the binding of this compound to the M2 receptor influences the receptor's interaction with other proteins. medchemexpress.comnih.gov M2 receptors are known to interact with G-proteins, arrestins, and other signaling molecules. wikipedia.orgmdpi.com Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify the components of the M2 receptor "interactome" and how this is altered in the presence of this compound. For example, studies have shown that the interaction of the M2 receptor with G-proteins can be modulated by allosteric ligands. oup.com

Proteomic and Interactomic Strategies for Studying this compound
TechniquePurposePotential Findings with this compound
Affinity Chromatography-Mass SpectrometryIdentify direct binding partners of this compound.Confirmation of M2 receptor as a primary target and identification of potential off-targets.
Co-immunoprecipitationInvestigate the protein interaction network of the M2 receptor.Changes in the M2 receptor interactome upon binding of this compound.

Genetic and Molecular Biology Tools for Receptor Manipulation

Genetic and molecular biology tools, such as site-directed mutagenesis and the generation of knockout mice, have been instrumental in dissecting the molecular details of this compound's interaction with the M2 receptor. nih.govnih.govcancer.govresearchgate.net

Site-directed mutagenesis involves altering the DNA sequence of a receptor to change specific amino acid residues. nih.gov By mutating amino acids in the proposed allosteric binding site of the M2 receptor and then testing the binding of this compound, researchers can identify the key residues that are critical for its allosteric effect. Studies have indicated that the M2 selectivity of W-84 is dependent on specific residues, such as Tyr177 and Thr423, which are located in the extracellular loops of the receptor. This contrasts with another allosteric modulator, gallamine, which derives its selectivity from a different set of residues. Such studies provide a detailed map of the allosteric binding pocket.

Knockout mice, in which the gene for a specific protein (in this case, the M2 receptor) has been deleted, are invaluable tools for understanding the physiological role of that protein. nih.govnih.govcancer.govresearchgate.net Studies using M2 receptor knockout mice have demonstrated the critical role of this receptor in mediating various physiological responses, including the regulation of heart rate and body temperature. pnas.orgcancer.gov While these studies may not have used this compound directly, they provide the foundational knowledge of M2 receptor function that is necessary to interpret the effects of an M2-selective modulator like this compound. For instance, the absence of a response to a muscarinic agonist in M2 knockout mice confirms that the response is mediated by the M2 receptor, thus validating it as a target for compounds like this compound. pnas.orgcancer.gov

Genetic and Molecular Biology Tools in this compound Research
TechniqueApplication to this compound ResearchKey Findings/Potential InsightsReference
Site-Directed MutagenesisMapping the allosteric binding site on the M2 receptor.Identified key amino acid residues (e.g., Tyr177, Thr423) involved in the binding of W-84.
M2 Receptor Knockout MiceValidating the physiological functions mediated by the M2 receptor.Confirms the M2 receptor as the mediator of specific physiological effects that could be modulated by this compound. pnas.orgnih.govcancer.govresearchgate.net

Ethical Considerations and Future Directions in W 84 Dibromide Research

Ethical Frameworks for Preclinical Animal Studies

The use of animals in the preclinical evaluation of compounds like W-84 dibromide is a matter of significant ethical debate and is governed by stringent regulatory frameworks. news-medical.net The core of these frameworks is the principle of balancing the potential scientific benefit against the welfare of the animals involved. news-medical.net

A cornerstone of ethical animal research is the "3Rs" principle: Replacement , Reduction , and Refinement . europa.eu

Replacement: Researchers are obligated to use non-animal methods, such as in-vitro cell cultures or computer modeling, whenever possible. news-medical.neteuropa.eu Before proceeding to animal models, studies using computational and in-vitro methods should be conducted to increase the probability of a successful and valuable outcome. srce.hrscribd.com

Reduction: This principle calls for minimizing the number of animals used to the lowest possible number that can still yield statistically significant and scientifically valid results. nih.gov

Refinement: This involves modifying experimental procedures and animal husbandry practices to minimize any pain, suffering, or distress, and to enhance the welfare of the animals used in research. europa.eu

Any research protocol involving animals must be rigorously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics body. nih.gov Investigators must provide a strong scientific rationale for using animal models, demonstrating that the potential knowledge to be gained—for instance, understanding the efficacy of this compound in a complex physiological system—outweighs the ethical costs. news-medical.net Furthermore, all preclinical animal studies must adhere to the standards of Good Laboratory Practices (GLP), ensuring the quality, integrity, and reliability of the data while also mandating proper animal care and management. srce.hr The selection of an appropriate animal model that accurately reflects the human condition being studied is also a critical ethical and scientific requirement. srce.hr

Responsible Conduct of Research in Pharmacology

The responsible conduct of research (RCR) encompasses the ethical and professional norms that guide all aspects of scientific inquiry, from the initial hypothesis to the publication of results. case.edupsu.edu For a compound like this compound, this means adhering to the highest standards of integrity to ensure the validity of findings and public trust in the scientific process. pitt.edu

Key tenets of RCR in pharmacological research include:

Data Integrity and Management: Researchers have a primary responsibility to avoid fabrication, falsification, or any misrepresentation of data. pitt.edu This involves maintaining clear, accurate, and complete records of all experiments and observations. pitt.edu

Authorship and Publication: Publication practices must be honest and transparent. Responsible authorship involves giving credit appropriately to all who have made significant intellectual contributions, and avoiding practices like gift authorship. nih.gov

Peer Review: The peer review process is fundamental to maintaining scientific quality. nih.gov Reviewers have an ethical obligation to be objective, fair, and to maintain the confidentiality of the manuscripts they evaluate. psu.edu

Conflict of Interest: Researchers must identify and manage any potential financial or personal conflicts of interest that could compromise, or appear to compromise, the objectivity of their research. nih.gov

Mentorship and Training: Principal investigators have a responsibility to mentor trainees in all aspects of responsible research, including laboratory safety, the humane treatment of animals, and ethical data handling. nih.govrowan.edu Federal funding agencies often require all students and postdoctoral researchers to receive formal RCR training. case.edurowan.edu

Adherence to these principles ensures that the investigation into the pharmacological properties of compounds like this compound is conducted ethically, leading to more robust and reliable scientific outcomes. pitt.edu

Emerging Research Avenues and Unexplored Applications

While initial research has highlighted this compound's potential as an adjunctive antidote to organophosphate poisoning, its role as an allosteric modulator of M2 receptors opens up several new avenues for investigation. medchemexpress.comtocris.com Allosteric modulators offer the potential for greater receptor subtype selectivity and a more nuanced regulation of physiological responses compared to traditional orthosteric ligands.

Table 1: Summary of Research Findings on this compound

FindingDescriptionReference
Mechanism of ActionA potent, non-competitive allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (M2-cholinoceptors). medchemexpress.comselleckchem.comsigmaaldrich.com
Biological EffectStabilizes cholinergic antagonist-receptor complexes by retarding the dissociation of antagonists like N-methylscopolamine from the M2 receptor. medchemexpress.comtocris.com
Therapeutic PotentialIncreases the protective effect of the muscarinic antagonist atropine (B194438) against organophosphate poisoning in preclinical models. medchemexpress.comtocris.com
Receptor Selectivity StudiesStudies have identified specific amino acid residues (e.g., 177Tyr and 423Thr in the M2 receptor) that are crucial for its selective binding.

Future research could focus on:

Elucidating Structural Mechanisms: Utilizing advanced techniques in structural biology and computational modeling to precisely map the allosteric binding site of this compound on the M2 receptor. pluto.im A deeper understanding of this interaction could explain the significant conformational changes induced upon binding and guide the design of new molecules.

Developing Novel Derivatives: The chemical scaffold of this compound could be modified to enhance its stability, selectivity, and pharmacokinetic properties. Research has already been conducted to create more stable derivatives by replacing labile parts of the molecule.

Exploring Other M2-Mediated Pathologies: M2 receptors are prevalent in the heart, lungs, and central nervous system, where they regulate cardiac function, smooth muscle contraction, and neuronal activity. Research could investigate the potential of this compound or its analogs in cardiovascular diseases, respiratory conditions, or neurological disorders characterized by cholinergic dysfunction. pitt.edu

Use as a Pharmacological Tool: this compound can continue to serve as a valuable research tool for probing the structure and function of M2 receptors and the nature of allosteric modulation. pitt.edu

While γ-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and GABA reuptake inhibitors are an important class of drugs for treating conditions like epilepsy, current scientific literature does not link the primary mechanism of this compound to the GABA system. researchgate.netnih.govwikipedia.org Its established activity is as a muscarinic receptor modulator. medchemexpress.comsigmaaldrich.comtocris.com Future explorations should remain grounded in its known pharmacology unless new evidence emerges.

Interdisciplinary Collaborations for Comprehensive Research

The multifaceted nature of modern pharmacological research necessitates a collaborative, interdisciplinary approach to fully understand and develop a compound like this compound. To move from a laboratory chemical to a potential therapeutic tool, expertise from various scientific fields must be integrated.

Potential collaborations include:

Medicinal Chemistry and Pharmacology: Chemists can synthesize novel analogs of this compound, while pharmacologists can test these new compounds in vitro and in vivo to assess their potency, selectivity, and functional effects.

Structural Biology and Computational Chemistry: Structural biologists can use techniques like X-ray crystallography or cryo-electron microscopy to determine the high-resolution structure of this compound bound to the M2 receptor. Computational chemists can then use this data to run simulations, predict the effects of structural modifications, and rationally design improved modulators. pluto.im

Neuroscience and Systems Biology: Neuroscientists can investigate the effects of this compound on neural circuits and behavior in animal models, particularly given the role of muscarinic receptors in cognition and other CNS functions. pitt.eduyale.educihr-irsc.gc.ca

Toxicology and Clinical Science: Toxicologists are essential for evaluating the safety profile of any new compound. Should this compound or its derivatives show significant promise in preclinical studies, collaboration with clinicians would be vital to design and conduct potential human trials.

Effective interdisciplinary collaboration requires more than just assembling experts; it demands dedicated funding, institutional support, and fostering a culture of open communication to bridge different scientific languages and methodologies. youtube.com Such collaborations are crucial for translating basic scientific discoveries into tangible benefits for human health.

Q & A

Basic: What experimental methods are recommended for characterizing the purity and structural identity of W-84 dibromide?

To confirm purity and structural identity, use a combination of:

  • Elemental analysis (e.g., carbon, hydrogen, nitrogen content) to validate molecular composition .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve proton environments and confirm connectivity .
  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment, ensuring no residual solvents or byproducts are present .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., bromide stretches) .
    For reproducibility, document detailed protocols in supplementary materials, adhering to journal guidelines for compound characterization .

Basic: How can researchers design receptor-binding assays to study this compound’s interaction with M2-cholinoceptors?

  • Radioligand Displacement Assays : Use tritiated antagonists like [³H]N-methylscopolamine to measure W-84’s allosteric modulation. Monitor dissociation rates under varying concentrations of W-84 to calculate binding affinities (Ki) .
  • Competitive Binding Experiments : Compare W-84’s effects with known orthosteric antagonists (e.g., atropine) to distinguish allosteric vs. competitive mechanisms .
  • Control for Non-Specific Binding : Include excess unlabeled ligand to validate specificity. Use cell lines overexpressing M2 receptors to minimize noise .

Advanced: How can computational modeling complement experimental studies of this compound’s allosteric modulation?

  • Molecular Dynamics Simulations : Model the M2 receptor-W-84 complex to predict binding pockets and conformational changes. Tools like GROMACS or AMBER are suitable .
  • Docking Studies : Use AutoDock Vina to screen W-84 against receptor structures (PDB entries). Validate predictions with mutagenesis data (e.g., alanine scanning of receptor domains) .
  • Free Energy Calculations : Apply MM-GBSA methods to quantify binding energies and correlate with experimental Ki values . Ensure computational workflows are transparent and reproducible .

Advanced: What strategies resolve contradictions in reported dissociation constants for this compound across studies?

  • Standardize Assay Conditions : Variations in buffer pH, temperature, or receptor density can alter Kd. Replicate experiments under identical conditions .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .
  • Cross-Validate Methods : Compare radioligand assays with functional assays (e.g., cAMP inhibition) to confirm consistency .

Basic: What are the best practices for synthesizing this compound with high yield and minimal impurities?

  • Optimize Reaction Solvents : Polar aprotic solvents (e.g., DMF) may enhance bromide ion reactivity. Avoid protic solvents that promote hydrolysis .
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate pure product .
  • Monitor Reaction Progress : Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy can detect intermediate formation .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration in animal models. Adjust dosing regimens to mirror in vitro IC50 values .
  • Tissue-Specific Metabolism Studies : Use liver microsomes or CYP450 inhibitors to identify metabolic degradation pathways .
  • Incorporate Allosteric Cooperativity Models : Apply the Black-Leff equation to quantify probe dependence in vivo .

Methodological: What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R packages (drc) to derive EC50 and Hill coefficients .
  • Error Propagation Analysis : Account for variability in triplicate measurements using bootstrap resampling .
  • Bayesian Hierarchical Models : Address inter-experiment variability by pooling data across labs .

Advanced: How to design experiments distinguishing W-84’s effects on M2 vs. other muscarinic receptor subtypes?

  • Subtype-Selective Cell Lines : Use HEK293 cells transfected with M1, M3, M4, or M5 receptors for parallel assays .
  • Functional Readouts : Measure subtype-specific responses (e.g., M2-mediated cAMP inhibition vs. M3-induced calcium release) .
  • Negative Allosteric Modulator Controls : Include compounds like LY2033298 (M4-selective) to validate specificity .

Methodological: How to ensure reproducibility of this compound studies across labs?

  • Open Data Practices : Share raw NMR spectra, HPLC chromatograms, and receptor-binding datasets via repositories like Zenodo .
  • Detailed Supplemental Protocols : Document buffer compositions, equipment settings, and software versions .
  • Collaborative Validation : Initiate multi-lab studies through platforms like EQIPD to harmonize methodologies .

Advanced: What ethical and safety considerations apply to handling this compound in preclinical research?

  • Toxicity Screening : Conduct acute toxicity assays in rodents (LD50) before chronic exposure studies .
  • Waste Disposal Compliance : Follow EPA guidelines for halogenated organic compounds (e.g., neutralization before disposal) .
  • Institutional Review : Submit protocols to animal care or biosafety committees for approval, referencing ARRIVE or NIH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.